molecular formula C18H10ClN5 B3033801 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile CAS No. 1196794-13-4

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile

Cat. No.: B3033801
CAS No.: 1196794-13-4
M. Wt: 331.8
InChI Key: PPYYMBQXUOPHSL-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a pyrazolo[1,5-a]pyridine moiety, and it is substituted with a phenyl group and a chloro group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) to facilitate the cycloaddition and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMSO or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as oxone and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile involves inhibition of specific molecular targets. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to disruption of the cell cycle and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile is unique due to its specific substitution pattern and the presence of both a chloro group and a phenyl group. This unique structure contributes to its distinct biological activity and makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN5/c19-18-13(11-20)10-14(21-22-18)16-15-8-4-5-9-24(15)23-17(16)12-6-2-1-3-7-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYYMBQXUOPHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C(C(=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 3
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 4
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 5
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile
Reactant of Route 6
3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile

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